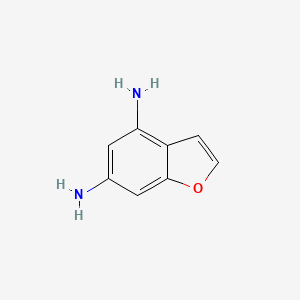
1-Benzofuran-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzofuran-4,6-diamine is a heterocyclic organic compound that features a benzofuran ring with two amino groups attached at the 4th and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-4,6-diamine typically involves the construction of the benzofuran ring followed by the introduction of amino groups at the desired positions. One common method is the cyclization of o-aminophenol derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The resulting benzofuran intermediate can then be subjected to nitration followed by reduction to introduce the amino groups .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or copper are frequently used in the cyclization reactions. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted benzofuran derivatives with various functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Benzofuran derivatives are explored for their potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the synthesis of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Benzofuran-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Similar Compounds:
Benzofuran: The parent compound with a benzene ring fused to a furan ring.
Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Coumarin: Contains a benzene ring fused to a lactone ring, structurally similar to benzofuran.
Uniqueness: this compound is unique due to the presence of amino groups at specific positions on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
| 705928-19-4 | |
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-benzofuran-4,6-diamine |
InChI |
InChI=1S/C8H8N2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H,9-10H2 |
InChI Key |
HFVOMTWTNZIGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=CC(=C21)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
